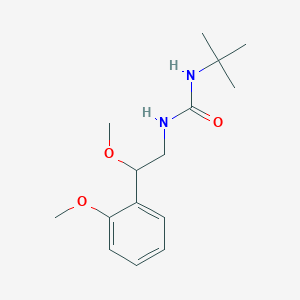

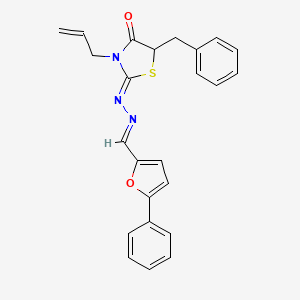

![molecular formula C16H16N4O2 B2927910 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034449-29-9](/img/structure/B2927910.png)

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps, including scaffold hopping and computer-aided drug design . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is composed of a pyrazole ring fused with a pyrimidine ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve several steps, including the formation of the pyrazole ring, the fusion with the pyrimidine ring, and the addition of various substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents. Some compounds in this class have been found to have good solid-state emission intensities .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged heterocycle in drug discovery, illustrating its utility as a foundational block for drug-like candidates. This scaffold has shown a wide array of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agents, among others. Structure-activity relationship (SAR) studies have gained significant attention among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives have been extensively reviewed, revealing significant biological properties along with SAR studies. This comprehensive review suggests ample opportunities for medicinal chemists to exploit this scaffold further in developing potential drug candidates (Cherukupalli et al., 2017).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery

Recent research has focused on pyrazole clubbed pyrimidine derivatives for their antimicrobial potency. These studies emphasize diverse synthetic approaches that have been reported to achieve potent antimicrobial motifs. Modifications such as ring variation, ring fusion, substitution variants, and spacer addition strategies, especially with electron-withdrawing groups at active sites on pyrazole and pyrimidine, have been identified as effective combinations. N-substituted aromatic or hetero-aromatic groups, along with electron-withdrawing groups, have been highlighted as structural modifications to improve pharmacokinetic properties in pre-clinical drug species. This indicates the potential for synthesizing new age antimicrobials with enhanced potency by leveraging these structural insights (Trivedi et al., 2022).

Propriétés

IUPAC Name |

4-propan-2-yloxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(2)22-14-5-3-12(4-6-14)16(21)19-13-9-17-15-7-8-18-20(15)10-13/h3-11H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYIOKUOHXMSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

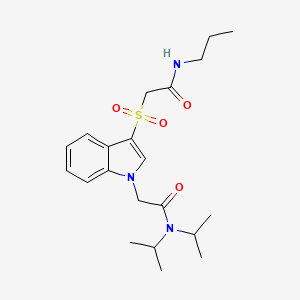

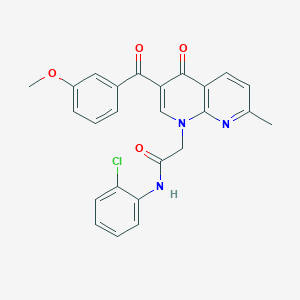

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)

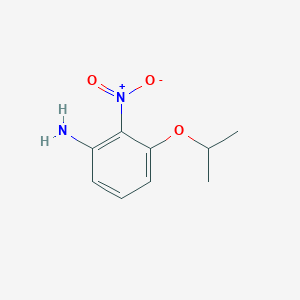

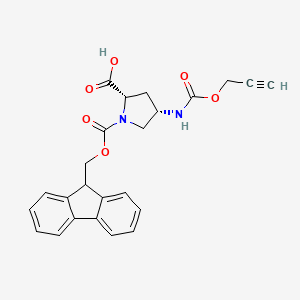

![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)

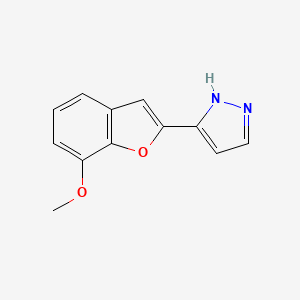

![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)

![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)